molecular formula C6H10BrNO B8422175 2-Bromo-N-but-3-enyl-acetamide

2-Bromo-N-but-3-enyl-acetamide

Cat. No. B8422175
M. Wt: 192.05 g/mol
InChI Key: FQVQAOIVUMKJLZ-UHFFFAOYSA-N
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Patent
US08063042B2

Procedure details

A solution of bromoacetyl bromide (5.21 g, 25.8 mmol) in dichloromethane (5 ml) was added dropwise at −78° C. to a solution of 3-butene-1-amine (2.00 g, 25.8 mmol) and triethylamine (2.56 g, 25.8 mmol) in dichloromethane (20 ml). After 10 min at −78° C., the reaction mixture was allowed to reach room temperature over 2 h, then washed with water. The organic layer was washed with brine, dried (MgSO4), and evaporated to produce the title compound (4.59 g, 94%). Yellow liquid, 1H-NMR (300 MHz, CDCl3): 6.53 (br. s, 1H), 5.85-5.7 (m, 1H), 5.2-5.1 (m, 2H), 3.89 (s, 2H), 3.38 (q, J=6.3, 2H), 2.31 (q, J=6.3, 2H).
Quantity
5.21 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.56 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3](Br)=[O:4].[CH2:6]([NH2:10])[CH2:7][CH:8]=[CH2:9].C(N(CC)CC)C>ClCCl>[Br:1][CH2:2][C:3]([NH:10][CH2:6][CH2:7][CH:8]=[CH2:9])=[O:4]

Inputs

Step One
Name
Quantity
5.21 g
Type
reactant
Smiles
BrCC(=O)Br
Name
Quantity
2 g
Type
reactant
Smiles
C(CC=C)N
Name
Quantity
2.56 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to reach room temperature over 2 h
Duration
2 h
WASH
Type
WASH
Details
washed with water
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrCC(=O)NCCC=C
Measurements
Type Value Analysis
AMOUNT: MASS 4.59 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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